2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide

描述

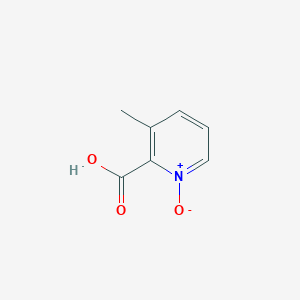

Structure and Properties 2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide (IUPAC name: 3-methylpyridine-2-carboxylic acid 1-oxide) is a pyridine derivative featuring a carboxylic acid group at position 2, a methyl substituent at position 3, and an N-oxide group at position 1.

Physical and Chemical Characteristics

Based on analogous compounds from the CRC Handbook of Chemistry and Physics ():

- 2-Pyridinecarboxylic acid (nicotinic acid) has a melting point of 136.6°C and is sparingly soluble in water .

- N-Oxide derivatives (e.g., 4-aminopyridine 1-oxide) exhibit higher melting points (e.g., 318°C) due to increased polarity and hydrogen bonding .

- The 3-methyl substituent in the target compound likely reduces solubility in polar solvents compared to the parent 2-pyridinecarboxylic acid, while the N-oxide group enhances reactivity in redox processes .

属性

IUPAC Name |

3-methyl-1-oxidopyridin-1-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-3-2-4-8(11)6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTAIBYPPWDZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CC=C1)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665077 | |

| Record name | 3-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83199-81-9 | |

| Record name | 3-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrolysis of 2-Cyanopyridine Under Alkaline Conditions

Method Overview:

This method involves hydrolyzing 2-cyanopyridine in an alkaline medium, followed by acid neutralization and extraction with alcohols to yield the target compound. It is recognized for its operational simplicity and high yield efficiency.

- Reactants: 2-Cyanopyridine and sodium hydroxide.

- Reaction Conditions:

- The mass ratio of cyanopyridine to deionized water is approximately 1:2.

- The mixture is heated to 50–70°C with continuous stirring.

- Sodium hydroxide is added in molar ratios of 1:1.0–1.3 relative to cyanopyridine.

- Hydrolysis proceeds over 4–12 hours with backflow steam water to facilitate reaction completion.

- Post-Reaction Neutralization:

- The reaction mixture is cooled to 20–60°C.

- Acidified with 30% hydrochloric acid to reach a pH of 2.5–6.5.

- Isolation:

- The mixture is steam-heated to evaporate water at 100–160°C until dryness.

- 2-Cyanopyridine is then reintroduced in a molar ratio of 1:1–3 with respect to the raw material.

- The solution is maintained at 55–75°C for 2–7 hours, followed by filtration.

- Crystallization occurs upon cooling, and the solid is filtered and oven-dried to obtain the target compound.

- High yield (~89.6% as per experimental data).

- Simple, scalable, and environmentally manageable compared to oxidation with permanganate or sulfuric acid.

Research Data:

An embodiment demonstrated an 89.6% yield with a reaction time of 4 hours, confirming the method's efficiency.

Oxidation of 2-Cyanopyridine Derivatives

Method Overview:

Oxidative routes involve converting 2-cyanopyridine or its derivatives through controlled oxidation processes, often employing potassium permanganate or other oxidants, to produce the desired acid.

Key Findings from Patents and Literature:

- Potassium permanganate oxidation of 2-vinyl pyridine yields 2-pyridinecarboxylic acid but with side reactions and lower yields (~70%).

- Sulfuric acid oxidation also produces the compound but generates large amounts of spent acid, complicating waste management.

- Hydrolysis of nitrile groups (as in the cyanopyridine route) is more selective and yields higher purity products.

Research Data:

Patents suggest that oxidation of 2-vinyl pyridine with permanganate results in moderate yields, whereas nitrile hydrolysis offers a more straightforward and efficient pathway.

Synthesis from 3-Methylpyridine-2-carboxylic Acid

Method Overview:

Although less direct, certain pathways involve methylation and subsequent oxidation steps starting from related pyridine derivatives, as indicated in chemical literature.

- Multi-step reactions involving methylation, nitration, and oxidation are employed, but these are more complex and less favored for direct synthesis of the target compound.

Research Data:

Limited direct data, but these routes are generally less efficient compared to nitrile hydrolysis.

Catalytic Carbonylation of Halogenated Pyridines

Method Overview:

This involves reacting dihalopyridines with carbon monoxide in the presence of palladium complexes and phosphine ligands to form pyridinecarboxylic acids.

- High yields of monocarbonylated pyridine derivatives can be achieved, but the process is more suitable for ester derivatives rather than free acids.

- Long reaction times and complex catalysts are required, making this method less practical for straightforward acid synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Alkaline Hydrolysis of Cyanopyridine | 2-Cyanopyridine | NaOH, HCl | 50–70°C, 4–12 hrs | ~89.6% | Simple, high yield, scalable | Requires careful pH control |

| Oxidation with Permanganate | 2-Vinyl pyridine | KMnO₄ | Elevated temperature, variable | ~70% | Well-established | Side reactions, waste management |

| Catalytic Carbonylation | Dihalopyridines | CO, Pd complexes | 100–250°C, 1–6 hrs | High for esters | High selectivity | Long reaction times, complex catalysts |

| Direct Methylation & Oxidation | Pyridine derivatives | Methylating agents, oxidants | Multi-step, variable | Variable | Versatile | Complex, lower overall yield |

Summary and Recommendations

The most efficient and practical method for synthesizing 2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide, based on current research, is the alkaline hydrolysis of 2-cyanopyridine . This process offers high yields, operational simplicity, and environmental benefits. It involves hydrolyzing 2-cyanopyridine in an alkaline medium, neutralizing with acid, and extracting the product with alcohols, followed by crystallization.

Further research may explore optimizing reaction parameters such as temperature, reaction time, and solvent systems to enhance yield and purity further. Additionally, catalytic oxidation routes, while more complex, could be adapted for specialized applications requiring specific derivatives.

科学研究应用

Pharmaceutical Applications

2-Pyridinecarboxylic acid derivatives are vital in the pharmaceutical industry. They serve as intermediates in the synthesis of various drugs. For example, it is used in the production of anti-acne agents and other therapeutic compounds. The compound acts as a precursor for nicotinic acid (vitamin B3), which is crucial for human health and metabolism .

Case Study: Anti-Acne Agents

Research indicates that derivatives of pyridine carboxylic acids have shown efficacy in treating acne due to their ability to modulate skin cell proliferation and inflammation. The development of formulations containing these compounds has been a focus of recent studies aimed at improving skin health .

Agricultural Applications

In agriculture, pyridine carboxylic acids are utilized as herbicides and fungicides. Their ability to inhibit specific enzymes involved in plant metabolism makes them effective in controlling unwanted vegetation and pathogens.

Case Study: Herbicidal Activity

A study demonstrated that certain derivatives of 2-pyridinecarboxylic acid exhibited significant herbicidal activity against common weeds. The mechanism involves disrupting the metabolic pathways essential for weed growth, offering a potential solution for sustainable agricultural practices .

Chemical Synthesis and Industrial Applications

The compound is also significant in chemical synthesis, particularly in the production of other valuable chemicals through oxidation and other reactions.

Coordination Chemistry

The unique coordination properties of 2-pyridinecarboxylic acid, 3-methyl-, 1-oxide make it valuable in coordination chemistry. It can form complexes with various metal ions, which are important for catalysis and materials science.

Case Study: Copper(II) Complexes

Research has shown that this compound can influence the coordination geometry of copper(II) complexes, leading to the development of materials with tailored properties for applications in electronics and catalysis .

Chelation Therapy

There is ongoing research into the use of pyridine carboxylic acids in chelation therapy, particularly for removing heavy metals from biological systems.

Case Study: Iron Chelation

Studies have indicated that certain derivatives can effectively chelate iron ions, which could be beneficial in treating conditions related to iron overload .

作用机制

The mechanism by which 2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, altering the activity of enzymes or the structure of DNA. This can lead to changes in cellular processes, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.

相似化合物的比较

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Catalytic Activity

In iron-catalyzed oxidation reactions (), 2-pyridinecarboxylic acid (Hpic) demonstrated comparable catalytic efficiency to 2-pyrazinecarboxylic acid, achieving ~82% yield in glycerol oxidation.

Antioxidant Properties

Studies on stannoxanes derived from pyridinecarboxylic acids () revealed:

- 2-Pyridinecarboxylic acid (I) showed moderate DPPH radical scavenging (similar to vitamin C at 20 μg/mL).

- 3-Pyridinecarboxylic acid (II) and 4-pyridinecarboxylic acid (III) exhibited lower activity, highlighting the importance of substituent position.

The 3-methyl group in the target compound may enhance lipid solubility, improving membrane penetration in biological systems, though this requires experimental validation .

Physical Properties

Table 2: Melting Points and Solubility

The N-oxide group increases polarity, raising melting points but reducing solubility in nonpolar solvents. The 3-methyl group may further decrease water solubility compared to unsubstituted analogs .

生物活性

2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide, commonly referred to as 3-methyl-2-pyridinecarboxylic acid N-oxide , is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound exhibits various biological activities, including:

- Antimicrobial properties : Studies have shown that derivatives of pyridinecarboxylic acids can inhibit the growth of bacteria and fungi.

- Anti-inflammatory effects : Research indicates that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Anticancer potential : Some studies suggest that it may possess cytotoxic effects against certain cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. This includes:

- Inhibition of enzymes : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor interaction : It could modulate receptor activity linked to cell signaling pathways relevant in inflammation and cancer.

Antimicrobial Activity

A study published in MDPI found that derivatives of pyridinecarboxylic acids demonstrated significant antimicrobial activity against various bacterial strains. The structural features of these compounds were critical in determining their efficacy against pathogens .

Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties revealed that 3-methyl-2-pyridinecarboxylic acid N-oxide inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro. This suggests a potential role in managing chronic inflammatory diseases .

Anticancer Properties

In vitro studies indicated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology .

Data Table: Biological Activities of this compound

常见问题

Basic: How can researchers accurately identify and verify the purity of 2-pyridinecarboxylic acid derivatives?

Methodological Answer:

- Identification: Use spectroscopic techniques such as nuclear magnetic resonance (NMR) to confirm the structure. For example, -NMR can resolve methyl and pyridine proton signals, while -NMR identifies carboxyl and oxide functional groups .

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection is recommended. Compare retention times against certified reference standards. The CRC Handbook provides solubility data (e.g., slight solubility in water) to validate physical properties .

- Cross-Validation: Cross-check CAS Registry Numbers (e.g., 98-98-6 for 2-pyridinecarboxylic acid) with databases like NIST Chemistry WebBook to ensure consistency in molecular weight (123.11 g/mol) and IUPAC nomenclature .

Basic: What are the recommended storage conditions to maintain the stability of 3-methyl-1-oxide derivatives?

Methodological Answer:

- Stability Guidelines: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. The compound’s stability is temperature-sensitive; refrigerate at 2–8°C for long-term storage .

- Reactivity Risks: Avoid contact with strong acids/bases or peroxides (common in lab solvents). Monitor for discoloration or precipitate formation as indicators of degradation. For peroxide-forming risks, follow EH&S protocols for testing with potassium iodide/starch paper .

Advanced: How can conflicting literature data on melting points or solubility be resolved?

Methodological Answer:

- Data Reconciliation: Reproduce experiments using standardized methods (e.g., USP melting point apparatus). Compare results with authoritative sources like the CRC Handbook, which reports sublimation points (e.g., 136.6°C for 2-pyridinecarboxylic acid) .

- Controlled Experiments: Systematically vary solvents and concentrations. For example, test solubility in dimethyl sulfoxide (DMSO) vs. water, noting deviations from NIST’s "sl H2O" (slight water solubility) classification .

Advanced: What synthetic strategies optimize the yield of 3-methyl-1-oxide derivatives?

Methodological Answer:

- Route Selection: Use palladium-catalyzed cross-coupling for functionalization. For example, describes condensation of aldehydes with aminopyridines in DMF/toluene, achieving >95% yield with optimized catalyst loading .

- Reaction Monitoring: Employ in-situ FTIR to track intermediate formation. Adjust reaction time and temperature (e.g., 40–100°C for Pd-mediated steps) to minimize side products .

- Purification: Use flash chromatography with ethyl acetate/hexane gradients. Confirm purity via GC-MS, referencing EPA/NIH spectral libraries for fragmentation patterns (e.g., m/z 153 for methoxy derivatives) .

Advanced: How to assess the toxicological risks of 3-methyl-1-oxide derivatives in vivo?

Methodological Answer:

- Acute Toxicity Testing: Follow OECD Guideline 423 for oral toxicity in rodents. Dose ranges should align with IARC classifications (e.g., 0.1% concentration thresholds for carcinogenicity) .

- Mutagenicity Assays: Conduct Ames tests (OECD 471) using Salmonella strains TA98/TA100. Compare results with structural analogs like 4-amino-3,5,6-trichloropicolinic acid, a known mutagen .

- Protective Measures: Use NIOSH-approved respirators and full-body suits during handling, as recommended for pyridine derivatives with suspected carcinogenicity .

Advanced: What computational methods predict the reactivity of 3-methyl-1-oxide derivatives?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental NMR shifts for validation .

- Docking Studies: For biological applications, dock the compound into protein targets (e.g., enzymes) using AutoDock Vina. Parameterize charges based on PubChem’s canonical SMILES strings .

Regulatory: How to ensure compliance with EPA regulations for significant new uses of pyridinecarboxylic acids?

Methodological Answer:

- SNUR Compliance: Review 40 CFR §721.10984 for reporting requirements on halogenated derivatives. For example, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) derivatives require premanufacture notices (PMNs) under TSCA .

- Documentation: Maintain records of synthesis scale, waste disposal, and exposure controls. Submit annual reports to the EPA if production exceeds 10 kg/year .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。